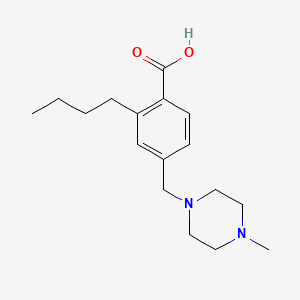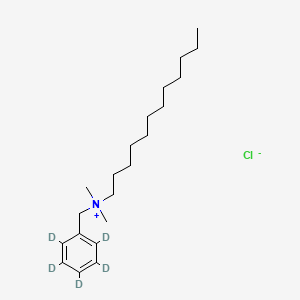
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride is a chemical compound with the molecular formula C₂₁H₃₃D₅ClN and a molecular weight of 345.02 g/mol . It is an isotopically labeled compound, often used in various scientific research applications. This compound is characterized by its white to off-white solid appearance and is known for its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride typically involves the reaction of benzyl chloride with N,N-dimethyldodecylamine in the presence of a deuterium source to introduce the deuterium atoms at specific positions on the benzyl ring . The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the benzyl ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride involves its interaction with molecular targets through its benzyl and ammonium groups. The compound can interact with various biological molecules, including proteins and nucleic acids, through electrostatic interactions and hydrogen bonding . These interactions can influence the behavior and function of the target molecules, making the compound useful in studying molecular mechanisms and pathways .
Comparison with Similar Compounds
- Benzyldodecyldimethylammonium Chloride
- Benzyllauryldimethylammonium Chloride
- Lauralkonium Chloride
Comparison: Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride is unique due to the presence of deuterium atoms, which makes it an isotopically labeled compound. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical methods and the ability to trace the compound’s behavior in complex systems . In contrast, the similar compounds listed above do not contain deuterium and are used in different contexts where isotopic labeling is not required .
Properties
Molecular Formula |
C21H38ClN |
|---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
dodecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D; |
InChI Key |
JBIROUFYLSSYDX-DLMZNMEOSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
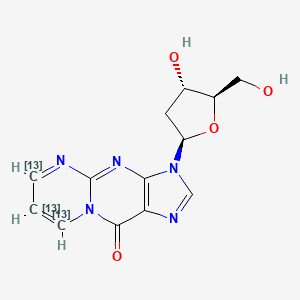
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
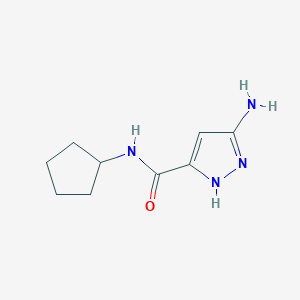
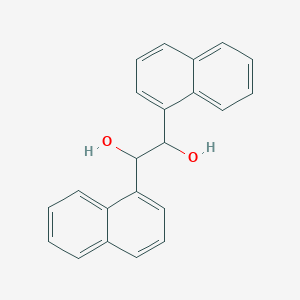
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
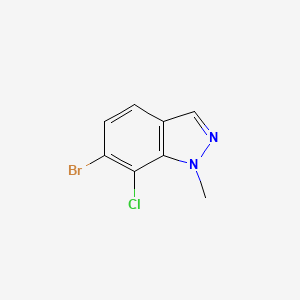
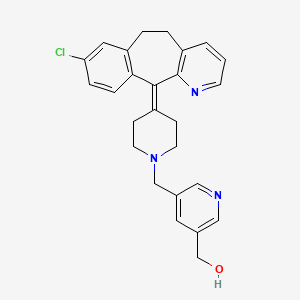
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
